6-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
CAS No.: 2640956-37-0
Cat. No.: VC11857315
Molecular Formula: C20H22ClN7OS
Molecular Weight: 444.0 g/mol
* For research use only. Not for human or veterinary use.
![6-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine - 2640956-37-0](/images/structure/VC11857315.png)
Specification
CAS No. | 2640956-37-0 |
---|---|
Molecular Formula | C20H22ClN7OS |
Molecular Weight | 444.0 g/mol |
IUPAC Name | 7-chloro-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-4-methyl-1,3-benzothiazole |
Standard InChI | InChI=1S/C20H22ClN7OS/c1-13-3-4-14(21)17-15(13)25-20(30-17)27-7-5-26(6-8-27)18-16-19(23-11-22-18)28(12-24-16)9-10-29-2/h3-4,11-12H,5-10H2,1-2H3 |
Standard InChI Key | ODDMPHPQVANSHH-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC |
Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC |
Introduction
Chemical Identity and Structural Features
6-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic purine derivative featuring a multi-component architecture:
-
Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.
-
Position 6 substitution: A piperazine group linked to a 7-chloro-4-methyl-1,3-benzothiazole moiety.
-
Position 9 substitution: A 2-methoxyethyl chain.
Key Physicochemical Properties
Property | Value |
---|---|
Molecular formula | CHClNOS |
Molecular weight | 487.0 g/mol |
CAS Number | Not yet assigned |
Solubility | Moderate in DMSO, low in water |
LogP | ~3.2 (predicted) |
Structural significance:
-
The benzothiazole moiety enhances lipophilicity and target binding via π-π stacking .
-
The piperazine linker introduces conformational flexibility, aiding interactions with hydrophobic pockets in biological targets .
-
The 2-methoxyethyl group improves solubility compared to alkyl chains, balancing bioavailability .
Synthesis and Structural Optimization
The compound is synthesized via multi-step reactions:
-
Purine functionalization:
-
Position 9 modification:
Key intermediates:
-
6-Chloro-9H-purine
-
4-Methyl-7-chloro-1,3-benzothiazole-2-carbonyl chloride
-
1-(2-Methoxyethyl)piperazine
Yield optimization:
-
Use of polar aprotic solvents (e.g., DMF) increases reaction efficiency .
-
Catalytic Pd-mediated cross-coupling improves benzothiazole attachment .
Pharmacological Activity
Anticancer Properties
The compound demonstrates broad-spectrum antitumor activity, likely due to HSP90 inhibition (Table 1) :
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 (breast) | 0.45 ± 0.12 | HER2 degradation, cell cycle arrest |
HepG2 (liver) | 0.78 ± 0.21 | Apoptosis via caspase-3 activation |
A549 (lung) | 1.12 ± 0.34 | Inhibition of AKT/mTOR pathway |
Key findings:
Mechanism of Action
The compound binds the ATP-binding pocket of HSP90, disrupting its chaperone function (Figure 1) :
-
Client protein degradation: HER2, Raf-1, and AKT are destabilized, inducing apoptosis.
-
Cell cycle arrest: G1/S phase blockage via cyclin D1 downregulation.
Structural insights:
-
The 7-chloro group on benzothiazole enhances hydrophobic interactions with Leu107 and Phe138 .
-
The piperazine spacer aligns the benzothiazole and purine moieties for optimal ATP-pocket fit .
Pharmacokinetics and Toxicity
Parameter | Value |
---|---|
Oral bioavailability | 42% (rat model) |
Plasma half-life | 6.8 hours |
Protein binding | 89% |
LD (mice) | >500 mg/kg |
Metabolism:
Safety profile:
Structure-Activity Relationship (SAR)
Critical modifications influencing activity (Table 2):
Modification | Effect on IC |
---|---|
7-Cl on benzothiazole | 5-fold ↑ potency vs. des-chloro |
4-CH on benzothiazole | 2-fold ↑ metabolic stability |
Piperazine linker | Essential for HSP90 binding |
2-Methoxyethyl at N9 | 3-fold ↑ solubility vs. ethyl |
Design lessons:
-
Electron-withdrawing groups (Cl) on benzothiazole enhance target affinity .
-
Bulky substituents at N9 reduce CNS penetration but improve safety .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume